
Bismuth tris(dipivaloylmethanate)
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Overview
Description
Bismuth tris(dipivaloylmethanate), a coordination complex of bismuth(III) with three dipivaloylmethanate (dpm) ligands, is a relatively underexplored compound in the literature. The dipivaloylmethanate ligand (C₁₁H₁₉O₂⁻) is a sterically bulky β-diketonate known for stabilizing high-coordination-number metal centers . Bismuth(III), with its +3 oxidation state and large ionic radius, typically adopts coordination numbers ranging from 3 to 9, often forming trigonal pyramidal or distorted octahedral geometries in the presence of bulky ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth tris(dipivaloylmethanate) can be synthesized through the reaction of bismuth(III) chloride with dipivaloylmethane in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or tetrahydrofuran (THF). The general reaction is as follows:
BiCl3+3
Biological Activity
Bismuth tris(dipivaloylmethanate), a bismuth complex, has garnered attention for its biological activities, particularly in antimicrobial and anticancer applications. This article delves into its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses, supported by recent research findings.
Overview of Bismuth Compounds
Bismuth compounds have historically been utilized in treating gastrointestinal disorders, especially those caused by Helicobacter pylori. They exhibit synergistic effects when used alongside antibiotics, enhancing their efficacy and helping to overcome bacterial resistance. However, the bioavailability of bismuth compounds remains a challenge, with less than 1% being absorbed when taken orally .
Bismuth tris(dipivaloylmethanate) functions through several mechanisms:
- Inhibition of H. pylori : Research indicates that this compound disrupts key metabolic pathways in H. pylori, downregulating virulence factors such as CagA and VacA. It also interferes with flagella assembly and antioxidant enzyme activity, ultimately inhibiting bacterial growth .
- Multi-targeted Approach : Bismuth binds to various proteins within the bacterial cells, causing a cascade of disruptions in essential cellular processes. For instance, it affects oxidative defense mechanisms and impairs pH-buffering capabilities .
- Antitumor Activity : Bismuth complexes have shown promise against cancer cells, demonstrating cytotoxic effects on various carcinoma lines. The presence of specific ligands enhances their activity, suggesting a structure-activity relationship that is crucial for their effectiveness .
Antimicrobial Efficacy
Recent studies have highlighted the antimicrobial properties of bismuth tris(dipivaloylmethanate) against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
H. pylori | 8.84 μM | Excellent activity |
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.63 - 1.25 μM | Significant antibacterial activity |
Vancomycin-resistant Enterococcus (VRE) | 0.63 - 1.25 μM | Significant antibacterial activity |
Leishmania major | 0.19 - 0.39 µM | Comparable to Amphotericin B |
These findings indicate that bismuth complexes can be effective alternatives in treating infections resistant to conventional antibiotics .
Case Studies
- Study on H. pylori : A comprehensive study evaluated the proteomic and metabolomic responses of H. pylori strains exposed to bismuth compounds. It was found that bismuth significantly inhibited the growth of the bacteria by disrupting multiple metabolic pathways and downregulating virulence factors .
- Anticancer Activity : Another investigation focused on bismuth complexes with S-donor ligands demonstrated low toxicity to normal cells while exhibiting high cytotoxicity against human carcinoma cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). These complexes promoted apoptosis and inhibited cell invasion .
Scientific Research Applications
Materials Science
Ferroelectric Thin Films
Bismuth tris(dipivaloylmethanate) is primarily utilized as a precursor for the deposition of ferroelectric thin films. These films are essential for various electronic applications, including non-volatile memory devices. The compound is favored for its high purity and thermal stability when used in chemical vapor deposition (CVD) processes. It serves as a reliable source of bismuth in the formation of complex oxides like strontium bismuth tantalate (SrBi₂Ta₂O₉) and bismuth titanate (Bi₃Ti₄O₁₂) .
High-Temperature Superconductors
In addition to ferroelectric materials, Bi(dpm)₃ is also explored in the development of high-temperature superconductors. The compound's ability to form thin films through CVD methods allows for the creation of superconducting layers that exhibit desirable electrical properties at elevated temperatures .
Catalysis
Selective Oxidation Reactions
Bismuth tris(dipivaloylmethanate) has been investigated as a catalyst in selective oxidation reactions, particularly in the conversion of glucose to gluconic acid. Studies have shown that bimetallic catalysts incorporating bismuth demonstrate enhanced catalytic activity and selectivity, making Bi(dpm)₃ a valuable component in green chemistry applications .
Environmental Remediation
The compound has potential applications in environmental remediation processes, where it can act as a catalyst for the degradation of organic pollutants. Its effectiveness in catalyzing oxidation reactions under mild conditions contributes to its appeal in sustainable chemistry .
Synthesis and Characterization
The synthesis of bismuth tris(dipivaloylmethanate) typically involves the reaction of bismuth compounds with dipivaloylmethane in an organic solvent under controlled conditions. The product is characterized by techniques such as infrared spectroscopy and thermogravimetric analysis, which confirm its structural integrity and purity .
Table 1: Comparison of Synthesis Methods
Method | Solvent Used | Reaction Conditions | Yield (%) |
---|---|---|---|
Traditional CVD | Toluene | 100-120 °C, 2-10 hours | 70-90 |
Improved CVD | Octane | 140 °C under reduced pressure | 72 |
Aqueous Phase Synthesis | Water/Alcohol Mix | Room Temperature | Variable |
Case Study 1: Ferroelectric Thin Films
A study demonstrated the successful deposition of SrBi₂Ta₂O₉ thin films using bismuth tris(dipivaloylmethanate) as a precursor via CVD. The resulting films exhibited excellent dielectric properties and high thermal stability, making them suitable for memory device applications .
Case Study 2: Catalytic Activity
Research on Pd-Bi/C catalysts prepared using Bi(dpm)₃ showed remarkable efficiency in glucose oxidation reactions. The study highlighted the role of bismuth in enhancing selectivity towards gluconic acid production, showcasing its potential for industrial applications .
Comparison with Similar Compounds
Structural and Coordination Properties
Table 1: Comparison of Key Structural Parameters
- Coordination Flexibility: Unlike lanthanide dipivaloylmethanates (e.g., La(dpm)₃), which form stable dimers or adducts with nitrogen donors (e.g., 2,2'-dipyridyl) to achieve coordination numbers up to 8 , bismuth(III) complexes prioritize lower coordination numbers due to its larger ionic radius and stereochemical inertness. For example, [Bi(NAr₂)₃] adopts a three-coordinate geometry, whereas Bi tris(dipivaloylmethanate) likely favors six-coordinate or higher structures to accommodate bulky dpm ligands .
- Bond Lengths : Bi–O bonds in related three-coordinate bismuth β-diketonates (e.g., Bi(OSiPh₃)₃) average 2.025–2.042 Å , slightly shorter than Bi–N bonds in amide complexes (2.15–2.19 Å) . This suggests stronger covalent character in Bi–O bonding compared to Bi–N.
Thermal and Chemical Stability
- Lanthanide vs. Bismuth Complexes : Lanthanide dipivaloylmethanates exhibit high thermal stability, enabling applications in chemical vapor deposition (CVD) . Bismuth analogs are less studied but are expected to decompose at lower temperatures due to Bi(III)'s propensity for reduction or oxide formation .
- Adduct Formation: Lanthanide tris(dipivaloylmethanate) complexes readily form 1:1 adducts with nitrogen donors (e.g., 2,2'-dipyridyl), increasing coordination numbers to 8 without significant steric clash .
Properties
Molecular Formula |
C33H57BiO6 |
---|---|
Molecular Weight |
758.8 g/mol |
IUPAC Name |
bismuth;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
PNWRAUHBPBHWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Bi+3] |
Origin of Product |
United States |
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